4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide
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Overview
Description
4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to the pyrido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the use of 2-aminobenzimidazole and 4-cyanobenzaldehyde in the presence of a base such as triethylamine in a solvent like 1,4-dioxane . The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyano and methyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The presence of the cyano and methyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide
- 4-amino-3-(methylsulfonyl)pyrimido[1,2-a]benzimidazole
Uniqueness
4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further functionalization, while the phenyl group contributes to its stability and binding interactions .
Properties
Molecular Formula |
C20H14N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C20H14N4O/c1-13-15(11-21)19-23-17-9-5-6-10-18(17)24(19)12-16(13)20(25)22-14-7-3-2-4-8-14/h2-10,12H,1H3,(H,22,25) |
InChI Key |
SQMKLHLUYLUQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C=C1C(=O)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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